Regioisomeric Oxygen Placement: 1,8- vs. 1,7- vs. 1,9-Dioxaspiro[5.5]undecan-4-ol Structural Differentiation
The 1,8-dioxaspiro[5.5]undecan-4-ol regioisomer (SMILES: OC1CCOC2(CCCOC2)C1) places both endocyclic oxygen atoms within a single contiguous ring system attached to the spiro carbon, whereas the 1,7-isomer (SMILES: O1CCC(O)CC12OCCCC2) distributes one oxygen into each of the two rings flanking the spiro center, and the 1,9-isomer adopts yet another oxygen distribution pattern . This connectivity difference is not a matter of nomenclature but constitutes a distinct constitutional isomer with unique bond connectivity. The oxygen positioning alters ring strain, lone-pair orientation, and hydrogen-bond acceptor geometry, all of which are critical parameters in molecular recognition, crystal engineering, and fragrance design [1]. No direct head-to-head experimental comparison of these three regioisomers has been published as of the search date, representing a significant evidence gap.
| Evidence Dimension | Constitutional isomerism – oxygen atom position within spiro[5.5]undecane scaffold |
|---|---|
| Target Compound Data | 1,8-Dioxaspiro[5.5]undecan-4-ol: oxygens at positions 1 and 8; SMILES OC1CCOC2(CCCOC2)C1; CAS 1341079-46-6 |
| Comparator Or Baseline | Comparator 1: 1,7-Dioxaspiro[5.5]undecan-4-ol (CAS 83015-80-9), oxygens at positions 1 and 7, SMILES O1CCC(O)CC12OCCCC2. Comparator 2: 1,9-Dioxaspiro[5.5]undecan-4-ol (CAS 1341961-33-8), oxygens at positions 1 and 9. |
| Quantified Difference | Qualitative constitutional isomerism; no quantitative comparative data available |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES representation from chemical databases |
Why This Matters
For users building structure-activity relationship (SAR) libraries or screening spiroketal scaffolds, the 1,8-isomer accesses a chemical space that is topologically inaccessible to the 1,7- and 1,9-isomers, making it a non-redundant entry in diversity-oriented synthesis and fragment-based screening collections.
- [1] Gilles, L. et al. Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem 2022, 87, e202200227. Review covering oxygen topology–olfactory property relationships in spirocyclic odorants. View Source
